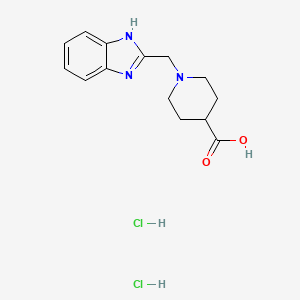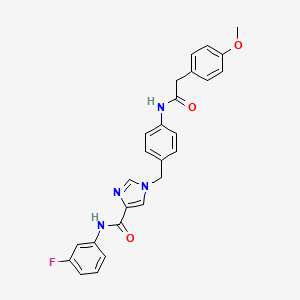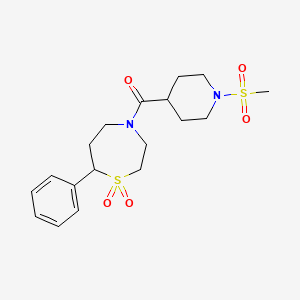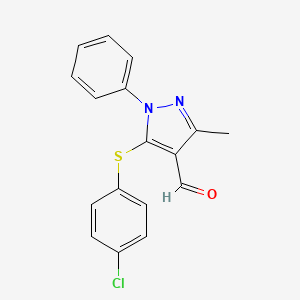
1-(3,4-dimethylphenyl)-N-isobutyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dimethylphenyl)-N-isobutyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrrole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles . These types of structures are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrazine rings would likely contribute to the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrole and pyrazole rings, as well as the other functional groups, would likely contribute to its solubility, stability, and other properties .Applications De Recherche Scientifique
Environmental Exposure and Health Risks
Studies on environmental exposure to various compounds, including organophosphorus (OP) and pyrethroid (PYR) pesticides, have highlighted the significance of monitoring chemical exposure in different populations, especially in children. For instance, research conducted by Babina et al. (2012) in South Australia investigated the extent of environmental exposure to neurotoxic insecticides in preschool children. The study found widespread chronic exposure to OPs and PYRs, with differences in exposure levels among urban, periurban, and rural groups, emphasizing the importance of public health policies on the regulation and use of these chemicals (Babina, Dollard, Pilotto, & Edwards, 2012).
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics and metabolism of chemical compounds is crucial in the development of pharmaceuticals. A study by Martin et al. (1997) on the novel anticonvulsant agent N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) in rats and humans shed light on the metabolic pathways and the formation of metabolites following oral administration. Such studies are foundational in assessing the safety and efficacy of new drugs (Martin, Bishop, Kerr, Moor, Moore, Sheffels, Rashed, Slatter, Berthon-Cedille, Lepage, Descombe, Picard, Baillie, & Levy, 1997).
Environmental and Health Monitoring
The monitoring of environmental pollutants and their metabolites in human populations is vital for understanding the health impacts of chemical exposure. Studies on pyrethroid metabolites in urine samples, for example, provide insights into exposure levels and potential health risks. Research by Ueyama et al. (2022) on the biomonitoring of urinary pyrethroid metabolites in young children in Japan highlighted the exposure to multiple hygiene- and agriculture-purpose pyrethroids, demonstrating the need for continuous surveillance and evaluation of health risks associated with chemical exposure (Ueyama, Ito, Hamada, Oya, Kato, Matsuki, Tamada, Kaneko, Saitoh, Sugiura-Ogasawara, Ebara, & Kamijima, 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)12-21-19(25)18-13-22-24(20(18)23-9-5-6-10-23)17-8-7-15(3)16(4)11-17/h5-11,13-14H,12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJVTWRTVTBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NCC(C)C)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)

![2-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2718186.png)

![ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2718190.png)

![2-[4-(1-Adamantyl)phenoxy]propanoic acid](/img/structure/B2718193.png)


![N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B2718199.png)